Navigating the Synthesis and Application of 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl: A Technical Guide
Navigating the Synthesis and Application of 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl, identified by the CAS number 855239-61-1, is a polyhalogenated aromatic compound.[1][2][3][4] Its structure, featuring a central benzene ring substituted with three iodophenyl groups, suggests its potential as a versatile building block in various fields of chemical synthesis and materials science. This technical guide aims to provide a comprehensive overview of this compound, including its synthesis, purification, characterization, and potential applications, based on established principles of organic chemistry and materials science.
Physicochemical Properties
A summary of the key physicochemical properties of 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl is presented in the table below.
| Property | Value | Source |
| CAS Number | 855239-61-1 | [1][2][3][4] |
| Molecular Formula | C24H15I3 | [1][2][3] |
| Molecular Weight | 684.09 g/mol | [1][2][3] |
| Purity | Typically ≥95% | [2] |
| Physical State | Solid | [3] |
| Storage | Keep in a dark place, sealed in a dry and well-ventilated environment.[1] For long-term storage, refrigeration is recommended.[5] |
Synthesis of the Terphenyl Core
The synthesis of m-terphenyl derivatives, such as the title compound, can be achieved through various cross-coupling methodologies. The Suzuki-Miyaura coupling reaction is a particularly powerful and widely employed method for the formation of carbon-carbon bonds between aromatic rings.[6][7][8] This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of a base.
A plausible synthetic approach for 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl would involve a multiple Suzuki-Miyaura coupling strategy. The retrosynthetic analysis suggests that the molecule could be assembled from a central tri-substituted benzene core and three equivalents of an iodophenylboronic acid derivative.
Proposed Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis of 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl.
Caption: Conceptual workflow for the synthesis of 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on established Suzuki-Miyaura coupling procedures for the synthesis of poly-aryl compounds.[6][7][8]
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1,3,5-tribromobenzene (1.0 eq.), 3-iodophenylboronic acid (3.3 eq.), and a suitable palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
-
Solvent and Base Addition: Add a degassed mixture of toluene and a 2M aqueous solution of potassium carbonate (3.0 eq. per aryl halide).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the crude product under reduced pressure. Purify the residue by column chromatography on silica gel, followed by recrystallization to obtain the pure product.
Purification and Characterization
Given that 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl is a polycyclic aromatic hydrocarbon (PAH), stringent purification is crucial to remove any starting materials or side products.[9][10]
Purification Workflow
A combination of chromatographic techniques is often employed for the purification of PAHs.[9][10]
Caption: A typical workflow for the purification and characterization of the target compound.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compound by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.
-
Elemental Analysis: Determines the elemental composition of the compound, which should correspond to its molecular formula (C24H15I3).
Potential Applications
While specific applications for 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl are not extensively documented in publicly available literature, its structure suggests potential utility in several areas:
-
Organic Electronics: The terphenyl core provides a rigid, conjugated system that could be functionalized to create materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[11][12] The presence of multiple iodine atoms allows for further functionalization through cross-coupling reactions to tune the electronic properties.[12]
-
Metal-Organic Frameworks (MOFs): The iodophenyl groups can be converted to carboxylic acids or other coordinating groups, making this molecule a potential building block for the synthesis of novel MOFs with applications in gas storage, separation, and catalysis.
-
Pharmaceutical Scaffolding: The rigid terphenyl backbone can serve as a scaffold for the synthesis of complex molecules with potential biological activity. The iodine atoms provide reactive handles for the introduction of various pharmacophores.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl. A safety data sheet (SDS) should be consulted for detailed information.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[5] Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl is a fascinating molecule with significant potential for further research and development. Its synthesis, based on well-established cross-coupling methodologies, opens the door to a wide range of derivatives with tailored properties. While its specific applications are still emerging, its structural features make it a promising candidate for advancements in materials science and medicinal chemistry. Further investigation into the properties and reactivity of this compound is warranted to fully unlock its potential.
References
- This guide was compiled based on general principles of organic synthesis and materials science, as specific peer-reviewed literature on 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl is limited.
- Polycyclic Aromatic Hydrocarbon Purification Procedures for Compound Specific Isotope Analysis.
- Polycyclic Aromatic Hydrocarbon Purification Procedures for Compound Specific Isotope Analysis. PubMed.
- Heterogeneous Pd/C-catalyzed, ligand free Suzuki-Miyaura coupling reaction furnishes new p-terphenyl deriv
- Heterogeneous Pd/C-catalyzed, ligand free Suzuki–Miyaura coupling reaction furnishes new p - Taylor & Francis.
- Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase.
- 855239-61-1|3,3''-Diiodo-5'-(3-iodophenyl) - terphenyl. BLDpharm.
- JQ-2577 p.
- 855239-61-1,3,3''-Diiodo-5'-(3-iodophenyl). ACCELA CHEMBIO INC.
- 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl. CymitQuimica.
- CAS 855239-61-1 1,3,5-Tris(m-iodophenyl)
- 151417-38-8|4,4''-Diiodo-5'-(4-iodophenyl)-1,1':3',1''-terphenyl|BLD Pharm.
- 3,3'-[5'-[3-(3-Pyridinyl)phenyl][1,1':3',1''-terphenyl]-3,3''-diyl]bispyridine | 921205-03-0.
Sources
- 1. 855239-61-1|3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl|BLD Pharm [bldpharm.com]
- 2. 855239-61-1,3,3’’-Diiodo-5’-(3-iodophenyl)-1,1’:3’,1’’-terphenyl-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl [cymitquimica.com]
- 4. Page loading... [guidechem.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. Heterogeneous Pd/C-catalyzed, ligand free Suzuki-Miyaura coupling reaction furnishes new p-terphenyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Polycyclic aromatic hydrocarbon purification procedures for compound specific isotope analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 151417-38-8|4,4''-Diiodo-5'-(4-iodophenyl)-1,1':3',1''-terphenyl|BLD Pharm [bldpharm.com]
- 12. chemicalbook.com [chemicalbook.com]
